1-(Piperidin-4-yl)piperidin-2-one hydrochloride
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Overview
Description
1-(Piperidin-4-yl)piperidin-2-one hydrochloride is a chemical compound with the CAS Number: 841200-67-7 . It has a molecular weight of 218.73 . The IUPAC name for this compound is 1,4’-bipiperidin-2-one hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(Piperidin-4-yl)piperidin-2-one hydrochloride is 1S/C10H18N2O.ClH/c13-10-3-1-2-8-12 (10)9-4-6-11-7-5-9;/h9,11H,1-8H2;1H . This indicates the presence of a piperidine ring in the structure.Chemical Reactions Analysis
Piperidine derivatives, including 1-(Piperidin-4-yl)piperidin-2-one hydrochloride, can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
1-(Piperidin-4-yl)piperidin-2-one hydrochloride is a powder at room temperature . It has a melting point range of 264-266 degrees Celsius .Scientific Research Applications
Pharmacology: NLRP3 Inflammasome Inhibition
1-(Piperidin-4-yl)piperidin-2-one hydrochloride: has been identified as a potential inhibitor of the NLRP3 inflammasome . This application is significant in the field of pharmacology as the NLRP3 inflammasome plays a crucial role in the body’s immune response and inflammation. Compounds that can modulate this complex may be valuable in treating a variety of inflammatory diseases, including autoinflammatory disorders, type 2 diabetes, atherosclerosis, and Alzheimer’s disease.
Medicinal Chemistry: Drug Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceutical drugs . Its structural flexibility allows it to be incorporated into a wide range of therapeutic agents, including those with antiviral, antimicrobial, and anticancer properties. The piperidine moiety is a common feature in many FDA-approved drugs, making this compound a valuable asset in drug design and discovery.
Biochemistry: Protein-Ligand Interaction Studies
In biochemistry, 1-(Piperidin-4-yl)piperidin-2-one hydrochloride is used to study protein-ligand interactions . It can help in understanding the binding mechanisms of ligands to proteins, which is essential for the development of new drugs. Computational simulations often use such compounds to build models and suggest mechanisms of action.
Chemical Synthesis: Building Block for Heterocyclic Compounds
This compound is a versatile building block for the synthesis of heterocyclic compounds . Its reactivity allows for the construction of complex structures that are prevalent in natural products and pharmaceuticals. It’s particularly useful in the synthesis of piperidine derivatives, which are a key category of nitrogen-bearing heterocycles.
Materials Science: Development of Novel Materials
In materials science, the compound’s derivatives could be explored for the development of novel materials with potential applications in biotechnology and nanotechnology . The ability to modify its structure and attach various functional groups makes it a candidate for creating new materials with specific properties.
Analytical Chemistry: Chromatography and Spectroscopy
1-(Piperidin-4-yl)piperidin-2-one hydrochloride: can be used as a standard or reference compound in analytical techniques such as chromatography and mass spectroscopy . It helps in the identification and quantification of substances within a sample, playing a crucial role in the analysis of complex biological and chemical mixtures.
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Piperidin-4-yl)piperidin-2-one hydrochloride, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field .
Mechanism of Action
Target of Action
The compound “1-(Piperidin-4-yl)piperidin-2-one hydrochloride” is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anti-hiv, antitrichinellosis, antinociceptive, and antitumor activities .
Biochemical Pathways
One study has shown that a piperidin-4-yl derivative can inhibit the nlrp3 inflammasome, a cytosolic pattern recognition receptor that plays a fundamental role in the response to exogenous and endogenous stimuli .
properties
IUPAC Name |
1-piperidin-4-ylpiperidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10-3-1-2-8-12(10)9-4-6-11-7-5-9;/h9,11H,1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKAYEWLVJCVHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)piperidin-2-one hydrochloride | |
CAS RN |
159874-26-7, 841200-67-7 |
Source
|
Record name | [1,4']Bipiperidinyl-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(piperidin-4-yl)piperidin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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